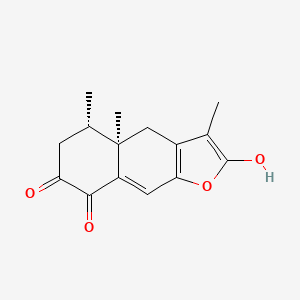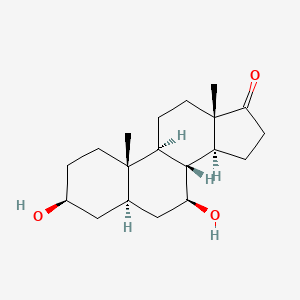
1-(1-(2-(2-Fluorophenyl)ethyl)-4-piperidinyl)-N-methyl-1H-indole-6-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPO-TEK E2101 is a two-component, thixotropic, electrically conductive adhesive. It is primarily used in circuit assembly and semiconductor applications. This compound is known for its ability to adhere to various metals such as gold, copper, and silver, making it suitable for high-speed automated syringe dispensing techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
EPO-TEK E2101 is prepared by mixing two components in a specific ratio by weight, typically 3:1. The mixture is then cured at 150°C for one hour to achieve optimal performance properties .
Industrial Production Methods
In industrial settings, EPO-TEK E2101 is produced in bulk and stored at room temperature. The components are kept in closed containers to prevent contamination and degradation. Before use, the filled systems are stirred thoroughly to ensure homogeneity .
Análisis De Reacciones Químicas
Types of Reactions
EPO-TEK E2101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electrical conductivity.
Reduction: Reduction reactions can alter the adhesive properties of the compound.
Substitution: Substitution reactions may occur when the compound interacts with other chemicals, potentially modifying its structure and functionality.
Common Reagents and Conditions
Common reagents used in reactions with EPO-TEK E2101 include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered electrical properties .
Aplicaciones Científicas De Investigación
EPO-TEK E2101 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of electrically conductive materials and as a component in various chemical reactions.
Biology: Employed in the assembly of biosensors and other biological devices.
Medicine: Utilized in medical devices, particularly in applications requiring electrical conductivity.
Mecanismo De Acción
The mechanism by which EPO-TEK E2101 exerts its effects involves its ability to form strong adhesive bonds with various metals. The molecular targets include gold, copper, and silver surfaces, where the compound creates electrically conductive pathways. The pathways are formed through the interaction of the adhesive with the metal surfaces, facilitated by the curing process .
Comparación Con Compuestos Similares
Similar Compounds
EPO-TEK E2116: Another electrically conductive adhesive with similar properties but different curing conditions.
EPO-TEK H20E: Known for its high thermal conductivity and used in applications requiring both electrical and thermal conductivity.
Uniqueness
EPO-TEK E2101 stands out due to its low outgassing properties, making it suitable for applications in space and other environments where minimal outgassing is critical. Additionally, its ability to adhere to a wide range of metals and its suitability for high-speed automated dispensing techniques make it a versatile and valuable compound in various fields .
Propiedades
Número CAS |
265667-22-9 |
|---|---|
Fórmula molecular |
C24H28FN3O |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]indol-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C24H28FN3O/c1-26-24(29)17-18-6-7-20-9-15-28(23(20)16-18)21-10-13-27(14-11-21)12-8-19-4-2-3-5-22(19)25/h2-7,9,15-16,21H,8,10-14,17H2,1H3,(H,26,29) |
Clave InChI |
CQEOXWCXSBFJMB-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |
SMILES canónico |
CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |
Sinónimos |
E 2101 E2101 N-methyl-(1-(1-(2-fluorophenethyl)piperidine-4-yl)-1H-indol-6-yl) acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















